molecular formula C17H16N2O4 B5713715 (E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5713715
M. Wt: 312.32 g/mol
InChI Key: CBOQAZRBPQLFBS-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring, connected through a propenamide linkage

Preparation Methods

The synthesis of (E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyaniline and 2-nitrobenzaldehyde as the primary starting materials.

    Condensation Reaction: The 2-ethoxyaniline undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to form the amine intermediate.

    Amidation: The amine intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

(E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is also investigated for its use in industrial processes, such as the synthesis of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(E)-N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can be compared with other similar compounds, such as:

    N-(2-ETHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: This compound lacks the (E)-configuration, which may affect its reactivity and biological activity.

    N-(2-METHOXYPHENYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE: The presence of a methoxy group instead of an ethoxy group can influence the compound’s properties and applications.

    N-(2-ETHOXYPHENYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: The position of the nitro group on the phenyl ring can affect the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific structural configuration, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-23-16-10-6-4-8-14(16)18-17(20)12-11-13-7-3-5-9-15(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOQAZRBPQLFBS-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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